7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione
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Overview
Description
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione is a known process impurity associated with the synthesis of ixabepilone, a microtubule inhibitor used in the treatment of metastatic or locally advanced breast cancer . Ixabepilone belongs to the epothilone class of anticancer drugs, which are derived from the myxobacterium Sorangium cellulosum .
Preparation Methods
The preparation of 7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione involves the synthesis of ixabepilone itself. Ixabepilone is a semisynthetic analog of epothilone B, and its synthesis involves multiple steps, including the modification of the epothilone B structure to enhance its stability and efficacy . The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired chemical transformations . Industrial production methods for ixabepilone and its impurities involve large-scale synthesis and purification processes to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used . For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may result in the formation of reduced derivatives .
Scientific Research Applications
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione is primarily used in pharmaceutical research to study the stability and degradation of ixabepilone . It is also used in the development of analytical methods for the quantification of impurities in ixabepilone formulations . Additionally, this compound is used in quality control and method validation studies to ensure the safety and efficacy of ixabepilone as a therapeutic agent . In the field of chemistry, it is used to study the chemical properties and reactivity of epothilone derivatives .
Mechanism of Action
The mechanism of action of 7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione is closely related to that of ixabepilone. Ixabepilone binds to beta-tubulin subunits in microtubules, stabilizing them and preventing their depolymerization . This disruption of microtubule dynamics inhibits cell division and leads to cell death . The molecular targets and pathways involved in the action of this compound are similar to those of ixabepilone, as both compounds interact with the microtubule network within cells .
Comparison with Similar Compounds
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione can be compared to other impurities and analogs of epothilone B, such as Epothilone B and EPO-2 . While these compounds share similar chemical structures and mechanisms of action, this compound is unique in its specific chemical modifications and its role as a process impurity in the synthesis of ixabepilone . The presence of this compound in pharmaceutical formulations is closely monitored to ensure the safety and efficacy of the final product .
Properties
CAS No. |
1220999-07-4 |
---|---|
Molecular Formula |
C27H42N2O5S |
Molecular Weight |
506.7 g/mol |
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(Z)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11-/t15-,17+,20-,21-,22-,24-,27+/m0/s1 |
InChI Key |
FABUFPQFXZVHFB-UFMFRQELSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C\C3=CSC(=N3)C)/C)C |
SMILES |
CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
Canonical SMILES |
CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(Z)-Ixabepilone; (1S,3S,7S,10R,11S,12S,16R)-7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-((Z)-1-(2-methylthiazol-4-yl)prop-1-en-2-yl)-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione; |
Origin of Product |
United States |
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